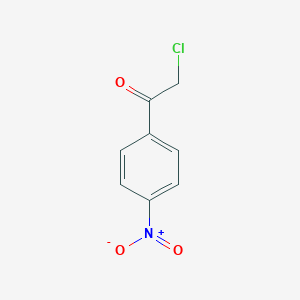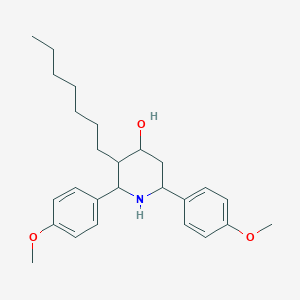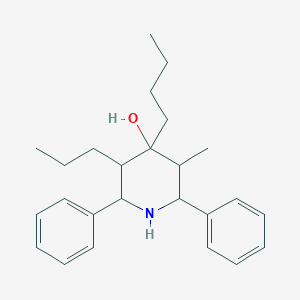
2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid: is a complex organic compound featuring a unique structure with multiple functional groups, including an epoxy ring, a carboxylic acid group, and a butyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multi-step organic reactions
Formation of the Hexahydroisoindole Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline or a related compound, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the epoxy ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group or the epoxy ring, resulting in the formation of alcohols or diols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the epoxy ring, where nucleophiles can open the ring to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), alcohols, thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug development. It could be investigated for its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The epoxy group and carboxylic acid functionality could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydroisoindole-7-carboxylic acid: Lacks the epoxy group, which could result in different reactivity and biological activity.
2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-dihydroxyisoindole-7-carboxylic acid: Contains hydroxyl groups instead of the epoxy ring, potentially altering its chemical and biological properties.
Uniqueness
The presence of the epoxy ring in 2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid distinguishes it from similar compounds, providing unique reactivity and potential applications. This structural feature can influence the compound’s interactions with other molecules, making it a valuable target for further research and development.
Propiedades
IUPAC Name |
3-butyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-3-6-14-7-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFHHBIZCGCWAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentan]-2(1H)-yl)(phenyl)methanone](/img/structure/B458992.png)


![N-[1-(2-Furyl)-3-butenyl]aniline](/img/structure/B458996.png)

![Benzyl[1-(furan-2-yl)ethyl]amine](/img/structure/B458998.png)







